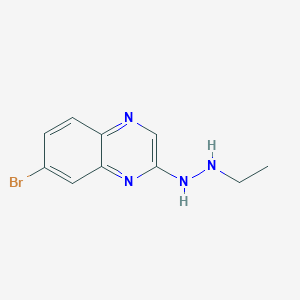![molecular formula C16H13N3O2S B13873759 4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a pyrimidinylmethyl group and a carboxylic acid functional group, making it a molecule of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through methods such as the Skraup synthesis or the Friedländer synthesis. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent, while the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone.
This can be achieved through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is reacted with the quinoline core under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-2-carboxylic acid derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline core or the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline or pyrimidine rings.
Aplicaciones Científicas De Investigación
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-2-carboxylic acid: Lacks the pyrimidinylmethyl group, making it less complex and potentially less biologically active.
2-Methylsulfanylpyrimidine derivatives: Lack the quinoline core, which may result in different biological activities and applications.
Other quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are well-known for their antimalarial activity but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Propiedades
Fórmula molecular |
C16H13N3O2S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-[(2-methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H13N3O2S/c1-22-16-17-8-10(9-18-16)6-11-7-14(15(20)21)19-13-5-3-2-4-12(11)13/h2-5,7-9H,6H2,1H3,(H,20,21) |
Clave InChI |
WHDJUPCACBVMQX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C=N1)CC2=CC(=NC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


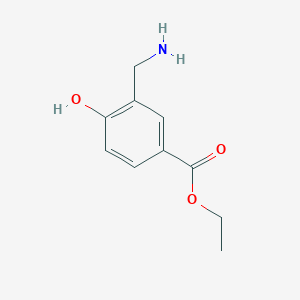
![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)

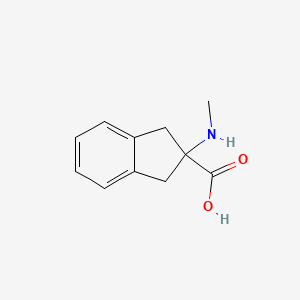
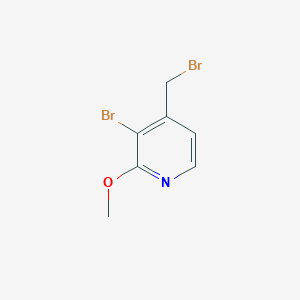
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
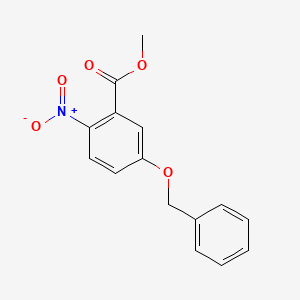
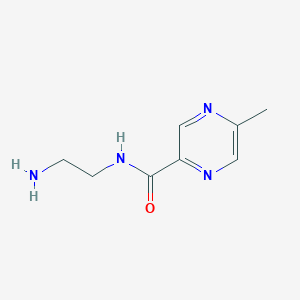
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)

